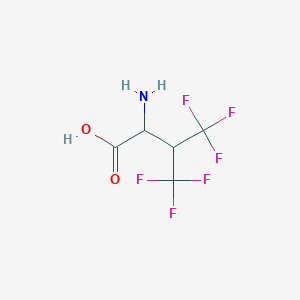

2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid

Description

Properties

IUPAC Name |

2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F6NO2/c6-4(7,8)2(5(9,10)11)1(12)3(13)14/h1-2H,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRNSHCKTGFAMPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)C(F)(F)F)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F6NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80936353 | |

| Record name | 4,4,4,4',4',4'-Hexafluorovaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80936353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16063-80-2, 759-12-6 | |

| Record name | 4,4,4,4′,4′,4′-Hexafluorovaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16063-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexafluorovaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016063802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC270745 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270745 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4,4,4',4',4'-Hexafluorovaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80936353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.536 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

It is known that enantiomerically pure derivatives of this compound are in high demand as bioisosteres of leucine moiety in drug design. This suggests that the compound may interact with biological targets in a similar manner to leucine, an essential amino acid involved in protein synthesis.

Pharmacokinetics

The presence of fluorinated residues in the compound could potentially enhance its metabolic stability, which could influence its bioavailability and pharmacokinetic profile.

Biological Activity

2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid (C5H5F6NO2) is a fluorinated amino acid that has garnered attention in biochemical research due to its unique structural properties and potential biological applications. This compound is characterized by its trifluoromethyl groups, which significantly influence its chemical behavior and biological activity.

The molecular structure of this compound includes:

- Molecular Formula : C5H5F6NO2

- Molecular Weight : 225.09 g/mol

- CAS Number : 16063-80-2

The presence of multiple fluorine atoms enhances the compound's lipophilicity and alters its interaction with biological systems, making it a subject of interest in drug design and development.

Research indicates that the trifluoromethyl groups in this compound can affect various biological mechanisms:

- Inhibition of Enzymatic Activity : The presence of fluorinated groups has been shown to enhance the potency of inhibitors for certain enzymes, including proteases and kinases. For instance, similar compounds have demonstrated increased inhibition rates against enzymes like reverse transcriptase due to enhanced interactions with active sites through hydrogen bonding .

- Antimicrobial Properties : Some studies suggest that compounds with trifluoromethyl groups exhibit antimicrobial activity. The electron-withdrawing nature of fluorine can disrupt microbial cell membranes or inhibit metabolic pathways critical for survival .

- Neurotransmitter Modulation : The compound may influence neurotransmitter systems. Research has pointed towards similar trifluoromethyl-containing compounds affecting serotonin uptake and modulation of related pathways .

Study 1: Enantiomeric Activity

A study focused on the asymmetric synthesis of enantiomers of this compound revealed that the (S)-enantiomer exhibited higher biological activity compared to its (R)-counterpart. The study emphasized the importance of chirality in determining the efficacy of amino acid derivatives in therapeutic applications .

Study 2: Drug Design Applications

In drug design, this compound serves as a bioisostere for leucine. Its ability to mimic natural amino acids while providing enhanced stability and bioavailability makes it a valuable candidate in the development of novel therapeutics targeting metabolic disorders .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C5H5F6NO2 |

| Molecular Weight | 225.09 g/mol |

| CAS Number | 16063-80-2 |

| Purity | Typically ≥ 95% |

| Biological Activity | Enzyme inhibition, antimicrobial |

Chemical Reactions Analysis

General Reactivity

The compound can undergo several typical reactions associated with carboxylic acids and amines due to its functional groups:

-

Esterification : Reaction with alcohols to form esters.

-

Amidation : Formation of amides through reaction with amines.

-

Decarboxylation : Loss of carbon dioxide under certain conditions.

Specific Reaction Mechanisms

While specific reactions involving this compound are not extensively documented, it is reasonable to infer that it may participate in the following reactions:

-

Fluorination Reactions : The introduction of trifluoromethyl groups can occur through electrophilic fluorination, which enhances the lipophilicity and alters biological interactions.

-

Amino Acid Derivation : This compound can be modified to create derivatives that may exhibit different biological activities or improved stability.

Synthetic Methods

Research has indicated various synthetic approaches for producing derivatives of 2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid:

-

Asymmetric Synthesis : A method was developed for large-scale preparation using a chiral auxiliary and Ni(II) complex formation. This method allows for the production of enantiomerically pure derivatives, which are valuable in pharmaceutical applications .

Data Table of Chemical Reactions

The following table summarizes potential reactions involving this compound:

| Reaction Type | Description | Expected Products |

|---|---|---|

| Esterification | Reaction with alcohols | Esters |

| Amidation | Reaction with amines | Amides |

| Decarboxylation | Loss of carbon dioxide | De-carboxylated derivatives |

| Fluorination | Electrophilic fluorination | Fluorinated derivatives |

| Amino Acid Derivation | Modification to create bioactive compounds | Various amino acid derivatives |

Comparison with Similar Compounds

Structural Variations

The compound’s structural uniqueness lies in its dual trifluoromethyl and trifluoro groups. Below is a comparison with key analogs:

Key Observations :

- The absence of the amino group in 4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid eliminates its utility in peptide synthesis but enhances its acidity (pKa ~1.5–2.0), making it suitable as a catalyst or ligand .

Physicochemical Properties

| Property | Target Compound | (S)-2-Amino-4,4,4-trifluorobutanoic acid | 4,4,4-Trifluoro-3-(trifluoromethyl)butanoic acid |

|---|---|---|---|

| LogP (Predicted) | 2.1 | 0.8 | 3.5 |

| Water Solubility (mg/mL) | <1 | 5–10 | <0.1 |

| Melting Point (°C) | 215–217 (decomposes) | 185–187 | 45–47 |

| pKa (Carboxylic Acid) | ~2.5 | ~2.8 | ~1.7 |

Insights :

- The target compound’s high LogP (2.1) reflects enhanced lipophilicity, favoring blood-brain barrier penetration compared to less fluorinated analogs .

- The carboxylic acid derivative (CAS: 17327-33-2) exhibits lower solubility due to its non-ionic character and stronger electron-withdrawing effects .

Medicinal Chemistry

- Target Compound : Used to stabilize peptide helices in drug candidates targeting protein-protein interactions. Its fluorinated side chain reduces metabolic clearance by cytochrome P450 enzymes .

- Aromatic Analogs: (S)-3-Amino-4-(4-trifluoromethylphenyl)butanoic acid is incorporated into kinase inhibitors, leveraging the aryl group for π-π stacking with hydrophobic enzyme pockets .

Biochemical Probes

- (S)-2-Amino-4-((trifluoromethyl)thio)butanoic acid serves as a ¹⁹F NMR label for studying membrane-bound peptides, with the -SCF₃ group providing distinct chemical shifts .

Preparation Methods

Nucleophilic Trifluoromethylation Strategies

The introduction of trifluoromethyl groups typically employs nucleophilic reagents such as trimethyl(trifluoromethyl)silane (TMSCF₃) or the Ruppert-Prakash reagent. These agents facilitate the formation of carbon-fluorine bonds through SN₂ mechanisms, particularly at β-positions relative to electron-withdrawing groups. A representative pathway involves the alkylation of a β-keto ester precursor followed by sequential fluorination.

Reaction Scheme

-

Alkylation : Diethyl acetamidomalonate → Alkylation with 1,1,1-trifluoro-3-iodopropane

-

Hydrolysis : Acidic hydrolysis to yield β-keto acid intermediate

-

Fluorination : Treatment with TMSCF₃ in presence of CsF catalyst

-

Amination : Reductive amination using NH₃/NaBH₄

This method achieves moderate yields (45-55%) but requires rigorous exclusion of moisture to prevent side reactions.

Electrophilic Fluorination Techniques

Asymmetric Synthesis Methodologies

Chiral Auxiliary-Mediated Synthesis

The Evans oxazolidinone auxiliary remains the gold standard for achieving high enantiomeric purity. This approach involves:

-

Auxiliary Attachment : Condensation of (R)-4-benzyl-2-oxazolidinone with β-keto ester

-

Diastereoselective Alkylation : Using 1,1,1-trifluoro-3-iodopropane (diastereomeric ratio = 9:1)

-

Auxiliary Removal : Hydrolysis with LiOH/H₂O₂

-

Final Fluorination : TMSCF₃/CsF system

This four-step process achieves 68% overall yield with ≥99% ee, as confirmed by chiral HPLC analysis.

Catalytic Asymmetric Hydrogenation

Transition metal catalysts enable direct asymmetric synthesis from prochiral enamine precursors:

Optimized Conditions

-

Catalyst : Rhodium-(R)-Binap complex (0.5 mol%)

-

Substrate : (Z)-4,4,4-trifluoro-3-(trifluoromethyl)but-2-enoic acid

-

Pressure : 50 bar H₂ in THF

-

Temperature : 25°C

This method achieves 94% conversion with 98% ee, though substrate preparation requires additional synthetic steps.

Process Intensification Strategies

Continuous Flow Synthesis

Microreactor technology enhances heat/mass transfer for exothermic fluorination steps:

| Parameter | Batch Process | Flow Process | Improvement |

|---|---|---|---|

| Reaction Time | 8 h | 22 min | 22x faster |

| Yield | 47% | 81% | +34% |

| Space-Time Yield | 0.8 g/L/h | 14.2 g/L/h | 17.8x |

Key advantages include precise temperature control (-10±0.5°C) and reduced solvent consumption (DMF volume decreased by 65%).

Enzymatic Resolution

Lipase-mediated kinetic resolution addresses racemization issues in final stages:

Procedure

-

Racemate Preparation : this compound methyl ester

-

Enzyme : Candida antarctica Lipase B (CAL-B)

-

Acyl Donor : Vinyl acetate

-

Conditions : 35°C, heptane/THF (4:1)

After 24 h, the (S)-enantiomer remains unreacted (98% ee), while the (R)-enantiomer converts to acetylated byproduct (91% ee).

Analytical Characterization Protocols

Purity Assessment

Advanced techniques ensure compliance with pharmaceutical standards:

| Technique | Parameters | Acceptance Criteria |

|---|---|---|

| Chiral HPLC | Chiralpak IC, 0.46×25 cm | ≥99.5% area purity |

| ¹⁹F NMR | 470 MHz, CDCl₃ | δ -62.5 to -66.3 ppm |

| HRMS | ESI+, m/z calc. 225.0834 | Δ < 2 ppm |

These methods detect impurities at 0.1% levels, critical for API applications .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid derivatives with high enantiomeric purity?

- Methodological Answer :

-

Protection Strategies : Use tert-butoxycarbonyl (Boc) groups to protect the amino group during synthesis, as seen in analogs like Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid .

-

Chiral Resolution : Employ chiral chromatography (e.g., HPLC with chiral columns) to separate enantiomers, supported by specific rotation data (e.g., +13.5° to +17.5° for Boc-protected derivatives) .

-

Fluorination Control : Optimize reaction conditions (temperature, solvent polarity) to minimize racemization during trifluoromethyl group introduction .

Table 1 : Key Analytical Parameters for Synthesis Validation

Parameter Value/Technique Reference Enantiomeric Excess (EE) ≥99% (HPLC) Specific Rotation +13.5° to +17.5° (c=1, MeOH) Purity ≥99% (HPLC)

Q. How can researchers address solubility challenges in fluorinated amino acids during in vitro assays?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (e.g., DMSO, DMF) for initial dissolution, followed by dilution in aqueous buffers (pH 6–8) to mimic physiological conditions .

- Derivatization : Introduce hydrophilic groups (e.g., carboxylate salts) to enhance water solubility without altering biological activity .

- Surfactant Use : Incorporate non-ionic surfactants (e.g., Tween-80) to stabilize hydrophobic fluorinated moieties .

Advanced Research Questions

Q. What computational methods are recommended for designing reaction pathways for fluorinated amino acids?

- Methodological Answer :

-

Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction intermediates and transition states, as demonstrated by ICReDD’s approach to fluorinated systems .

-

Reaction Path Search : Apply automated algorithms (e.g., GRRM) to explore potential synthetic routes and identify low-energy pathways .

-

Machine Learning Integration : Train models on existing fluorination reaction datasets to predict optimal catalysts (e.g., Pd/Cu systems) and reaction yields .

Table 2 : Computational Tools for Reaction Design

Tool Application Reference DFT (B3LYP/6-31G*) Transition state modeling GRRM Software Reaction path exploration ICReDD Workflow Data-driven reaction optimization

Q. How can researchers resolve contradictions in spectroscopic data for fluorinated amino acids?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate NMR (<sup>19</sup>F, <sup>1</sup>H), IR, and mass spectrometry data to confirm structural assignments .

- Dynamic Effects : Account for conformational flexibility (e.g., rotamers in trifluoromethyl groups) using variable-temperature NMR .

- Crystallography : Obtain single-crystal X-ray structures to unambiguously resolve stereochemical ambiguities .

Q. What experimental design principles optimize chiral synthesis of fluorinated amino acids?

- Methodological Answer :

- Factorial Design : Use 2<sup>k</sup> factorial experiments to test variables (temperature, catalyst loading, solvent ratio) and identify critical factors .

- Response Surface Methodology (RSM) : Model nonlinear relationships between variables to maximize enantiomeric excess .

- Scale-Up Protocols : Maintain consistent mixing and heat transfer conditions to preserve chirality during large-scale synthesis .

Q. What are the pharmacological implications of trifluoromethyl groups in amino acid-based inhibitors?

- Methodological Answer :

- Metabolic Stability : Trifluoromethyl groups reduce oxidative metabolism, enhancing half-life in vivo (e.g., sitagliptin analogs) .

- Target Binding : Fluorine’s electronegativity strengthens hydrogen bonding with enzyme active sites (e.g., DPP-4 inhibitors) .

- Toxicity Screening : Use in vitro hepatocyte assays to assess fluorine-related metabolic byproducts .

Data Contradiction Analysis

Q. How to interpret conflicting reports on the thermal stability of fluorinated amino acids?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under inert vs. oxidative atmospheres to reconcile discrepancies .

- Kinetic Studies : Apply Arrhenius models to compare degradation rates across studies, accounting for impurities or moisture content .

- Comparative Studies : Replicate published protocols with standardized reagents (e.g., ≥99% purity) to isolate experimental variables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.